4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID
Description
4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific molecular arrangement, which includes an ethyl and methyl-substituted phenyl group attached to a carbamoyl butanoic acid backbone.
Properties
IUPAC Name |
5-(2-ethyl-6-methylanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-11-7-4-6-10(2)14(11)15-12(16)8-5-9-13(17)18/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULJSKNKMMDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID typically involves multiple steps, including the formation of the phenylcarbamoyl intermediate and subsequent attachment to the butanoic acid chain. Common reagents used in the synthesis include ethyl and methyl-substituted phenyl isocyanates, which react with butanoic acid derivatives under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and organic solvents are commonly used in these reactions. Conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phenylcarbamoyl butanoic acids .
Scientific Research Applications
4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
- 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]MORPHOLINE
- 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]AMINO-4-OXOBUTANOIC ACID
Comparison: Compared to similar compounds, 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID exhibits unique properties due to its specific molecular structure. These properties include its reactivity, stability, and potential biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
